Bilirubin(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H34N4O6-2 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/p-2/b26-13-,27-14- |

InChI Key |

BPYKTIZUTYGOLE-IFADSCNNSA-L |

SMILES |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Bilirubin(2-)

An In-depth Technical Guide on the Chemical Structure and Properties of Bilirubin(2-)

Introduction

Bilirubin, a linear tetrapyrrole, is the terminal product of heme catabolism.[1][2] For decades, it was largely considered a toxic waste product, with high concentrations of its unconjugated form leading to neurotoxicity, particularly in neonates.[3][4] However, a growing body of evidence has redefined bilirubin as a multifunctional molecule with potent antioxidant, anti-inflammatory, and cytoprotective properties at physiological concentrations.[4][5][6]

The physicochemical and biological activities of bilirubin are intrinsically linked to its ionization state, which is dependent on the surrounding pH. Unconjugated bilirubin (UCB) is a dicarboxylic acid that can exist in three forms: the uncharged diacid (H₂B), the monoanion (HB⁻), and the dianion (B²⁻).[7] This guide focuses specifically on the bilirubin dianion, Bilirubin(2-), detailing its chemical structure, physicochemical characteristics, biological roles, and the experimental protocols used for its study.

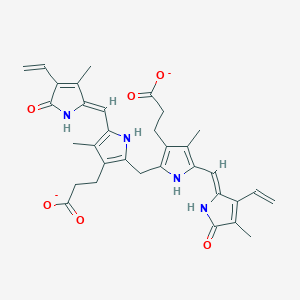

Chemical Structure of Bilirubin(2-)

Bilirubin (C₃₃H₃₆N₄O₆) is comprised of four pyrrole rings linked by methene bridges.[8] The native form, Bilirubin IXα, possesses a unique "ridge-tile" conformation, stabilized by a network of six intramolecular hydrogen bonds.[2][7] These bonds involve the carboxyl groups of the propionic acid side chains and the lactam and pyrrole ring nitrogens of the opposing dipyrromethenone moieties.[9][10] This extensive hydrogen bonding renders the molecule hydrophobic and poorly soluble in water at physiological pH.[7][11]

The formation of the Bilirubin(2-) dianion occurs upon the ionization of both carboxylic acid groups at an alkaline pH.[7] This deprotonation disrupts two of the six internal hydrogen bonds, leading to a more opened and flexible conformation compared to the diacid form.[10] Despite the loss of these bonds, the dianion can still maintain a folded conformation.[10] The presence of two negative charges significantly increases its aqueous solubility compared to the un-ionized form.

Physicochemical Properties

The quantitative properties of Bilirubin(2-) are summarized below. A significant point of contention in the literature is the determination of bilirubin's pKa values, with different experimental methodologies yielding widely divergent results.

| Property | Value | Method/Solvent | Reference(s) |

| Molecular Formula | C₃₃H₃₆N₄O₆ | - | [8] |

| Molecular Weight | 584.66 g/mol | - | [8] |

| pKa₁ | 8.12 ± 0.23 | Solvent Partition (Water/CHCl₃) | [12][13] |

| 4.2 | ¹³C NMR Spectroscopy (Aq. DMSO) | [14] | |

| pKa₂ | 8.44 ± 0.33 | Solvent Partition (Water/CHCl₃) | [12][13] |

| 4.9 | ¹³C NMR Spectroscopy (Aq. DMSO) | [14] | |

| Aqueous Solubility | < 1 nM at pH 7; ~0.1 µM at pH 8 | Aqueous Buffers | [9] |

| ~7 nM at pH 7.4 (37°C) | Aqueous Buffers | [15] | |

| Organic Solubility | ~5 mg/ml in Chloroform | Organic Solvents | [16] |

| ~0.2 mg/ml in DMSO | Organic Solvents | [16] | |

| Max. Absorption (λmax) | ~432 nm | In Alkali | [17] |

| ~540 nm | In Chloroform | [17] |

The debate over pKa values is critical; high pKa values (around 8.1-8.4) suggest that the bilirubin diacid is the predominant species at physiological pH, while low pKa values (below 5.0) imply the dianion would be more prevalent.[12][18] The high values are supported by solvent partition studies designed to avoid aggregation and supersaturation issues.[12]

Biological Properties and Signaling Pathways

Bilirubin(2-), as the more soluble form of unconjugated bilirubin, participates in a range of biological activities, transitioning from a toxicant at high levels to a protective agent at physiological concentrations.

Antioxidant Activity

Bilirubin is one of the most potent endogenous antioxidants.[6][19] Its lipophilic nature allows it to effectively protect cell membranes from lipid peroxidation.[6] The antioxidant mechanism involves the donation of a hydrogen atom from its central C-10 bridge to reactive oxygen species (ROS), which oxidizes bilirubin to biliverdin.[6][20] Biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR), creating a catalytic antioxidant cycle.[1][6] This system is thought to complement the water-soluble glutathione (GSH) antioxidant system, with bilirubin primarily protecting against lipid peroxidation and GSH protecting water-soluble proteins.[21]

Anti-inflammatory Effects

Bilirubin exerts significant anti-inflammatory effects.[22][23][24] It can suppress inflammatory responses by inhibiting the migration of leukocytes into tissues.[22] This is achieved, in part, by disrupting vascular cell adhesion molecule-1 (VCAM-1)-dependent cell signaling.[22] Studies have shown that bilirubin administration reduces the infiltration of inflammatory cells like eosinophils, lymphocytes, and monocytes into tissues during inflammatory events.[22] Epidemiological data correlate mildly elevated bilirubin levels with a lower incidence of inflammatory conditions such as Crohn's disease and multiple sclerosis.[6][22]

Cytotoxicity

While protective at low levels, high concentrations of unconjugated bilirubin are cytotoxic, particularly to neurons.[3][4] The toxicity is primarily attributed to the fraction of bilirubin not bound to albumin, known as free bilirubin (Bf), which can cross cell membranes and the blood-brain barrier.[2][25][26] Bilirubin-induced cell damage involves multiple mechanisms, including the disruption of mitochondrial membranes, which impairs energy production, and the induction of oxidative stress and apoptosis.[3][27]

Cellular Signaling

Recent research has identified bilirubin as a signaling molecule that functions similarly to a hormone.[6][28] It acts as a ligand for several cellular receptors, thereby modulating gene expression and physiological responses.[5][29]

-

PPARα Activation : Unconjugated bilirubin is a direct ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[1][28] Activation of PPARα by bilirubin promotes the burning of fat, which may explain the observed inverse correlation between serum bilirubin levels and the risk of metabolic syndrome.[1][19]

-

AhR Interaction : Bilirubin also binds to the aryl hydrocarbon receptor (AhR), which can promote cell cycle arrest and inhibit cancer cell proliferation.[5]

-

Glutathione S-Transferase (GST) Interaction : Bilirubin is known to inhibit the enzymatic activity of some glutathione S-transferases (GSTs).[30] However, a major portion of bilirubin binds specifically to subunit 1 (Ya) of the GST isozyme family.[30][31] This binding acts as a scavenger mechanism, protecting other GST isozymes from inhibition by bilirubin.[30][31]

Diagrams of Pathways and Processes

Caption: Metabolic pathway from heme to the formation and eventual excretion of bilirubin.

Caption: Bilirubin's role as a signaling molecule activating nuclear receptors PPARα and AhR.

Caption: Scavenger effect of GST subunit 1 (Ya) protecting other GST isozymes from bilirubin.

Experimental Protocols

Determination of Bilirubin pKa by Solvent Partition

This method was designed to overcome issues of bilirubin aggregation and degradation seen in other techniques. The protocol is based on the methodology described in studies yielding high pKa values.[12][13]

Objective: To determine the ionization constants (pKa) of unconjugated bilirubin by measuring its partitioning between an aqueous buffer and an immiscible organic solvent (chloroform) over a range of pH values.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of highly purified unconjugated bilirubin in purified chloroform (CHCl₃).

-

Prepare a series of aqueous buffers (e.g., phosphate, borate) with a constant ionic strength (µ = 0.15) across a wide pH range (e.g., pH 4.0 to 9.5).

-

-

Partitioning Experiment:

-

In a series of glass vials, mix a known volume of the bilirubin-chloroform stock solution with an equal volume of an aqueous buffer of a specific pH.

-

Vigorously shake the vials for a short, standardized time (e.g., 10 minutes) to reach equilibrium. This rapid equilibration minimizes bilirubin degradation.

-

Centrifuge the vials to achieve complete phase separation.

-

-

Quantification of Bilirubin:

-

Carefully sample the aqueous phase. Due to the low aqueous concentration, a back-extraction step is required for accurate measurement.

-

Extract the bilirubin from the aqueous sample into a smaller, known volume of chloroform.

-

Measure the concentration of bilirubin in both the initial chloroform phase ([Bc]) and the back-extracted chloroform phase (used to calculate the aqueous concentration, [Bw]) using a diazo assay or spectrophotometry.

-

-

Data Analysis:

-

Calculate the partition ratio (P = [Bw] / [Bc]) for each pH value.

-

Plot log(P) versus pH.

-

Fit the data to a theoretical model equation that accounts for the partitioning of the diacid (H₂B), monoanion (HB⁻), and dianion (B²⁻) species, as well as any potential self-association (dimerization) of the dianion. The pKa values are derived from the constants of the best-fit curve.[13]

-

Modified MTT Assay for Bilirubin Cytotoxicity

Standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays are confounded by bilirubin's yellow color and its tendency to precipitate in cell culture wells, which interferes with the colorimetric reading of the purple formazan product.[32] This modified protocol eliminates that interference.

Objective: To assess the cytotoxicity of bilirubin on a cultured cell line by modifying the solubilization step of the MTT assay.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human liver cell line, fibroblasts, or astrocytes) in a 96-well plate and culture until they reach the desired confluency.[32][33]

-

Prepare bilirubin solutions at various concentrations, typically complexed with serum albumin to control the concentration of free, unbound bilirubin.[33]

-

Remove the culture medium and expose the cells to the bilirubin-containing medium for a specified duration (e.g., 24, 48, or 72 hours).[33]

-

-

MTT Incubation:

-

Modified Solubilization and Measurement:

-

Carefully aspirate the MTT solution. A yellow precipitate of bilirubin may be visible in the wells.[32]

-

Add the modified solubilizing agent: 0.04 M HCl in isopropanol .[32] This solution dissolves the formazan crystals without dissolving the precipitated bilirubin.

-

Incubate the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan.[36]

-

Measure the absorbance of the purple solution in a microplate reader at a wavelength of 570-590 nm.[34]

-

-

Data Analysis:

-

Correct for background absorbance from wells containing medium but no cells.

-

Calculate cell viability as a percentage of the untreated control cells. The decrease in absorbance is proportional to the cytotoxic effect of bilirubin.

-

Conclusion

Bilirubin(2-), the dianionic form of unconjugated bilirubin, is a molecule of profound dualism. Its chemical structure, characterized by the ionization of its two propionic acid side chains, dictates a shift in its physicochemical properties, most notably an increase in aqueous solubility. While its potential for cytotoxicity at high unbound concentrations is well-established, its roles as a potent antioxidant, an anti-inflammatory agent, and a signaling molecule are now at the forefront of biochemical and clinical research. The conflicting data regarding its fundamental pKa values underscore the complexity of studying this molecule and highlight the necessity for meticulously designed experimental protocols. A deeper understanding of the properties and pathways of Bilirubin(2-) will continue to unlock its potential relevance in the prevention and treatment of a wide array of diseases linked to oxidative stress and inflammation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. sap.org.ar [sap.org.ar]

- 4. Bilirubin in coronary artery disease: Cytotoxic or protective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biochemia-medica.com [biochemia-medica.com]

- 7. Bilirubin: A Key Compound in Biochemical and Clinical Chemistry_Chemicalbook [chemicalbook.com]

- 8. Bilirubin | C33H36N4O6 | CID 5280352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bilirubin chemistry, ionization and solubilization by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Revalidation and rationale for high pKa values of unconjugated bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ionization and self-association of unconjugated bilirubin, determined by rapid solvent partition from chloroform, with further studies of bilirubin solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the acid dissociation constants of bilirubin and biliverdin. pKa values from 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bilirubin. Solubility and interaction with albumin and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. huarongpharma.com [huarongpharma.com]

- 18. Review: Bilirubin pKa studies; new models and theories indicate high pKa values in water, dimethylformamide and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant bilirubin works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Bilirubin and glutathione have complementary antioxidant and cytoprotective roles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bilirubin acts as an endogenous regulator of inflammation by disrupting adhesion molecule-mediated leukocyte migration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Serum Bilirubin Levels in Overweight and Obese Individuals: The Importance of Anti-Inflammatory and Antioxidant Responses [mdpi.com]

- 24. The Anti-Inflammatory Role of Bilirubin on “Two-Hit” Sepsis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity is predicted by unbound and not total bilirubin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Effects of bilirubin on the development and electrical activity of neural circuits [frontiersin.org]

- 28. The physiology of bilirubin: health and disease equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Serum Bilirubin and Markers of Oxidative Stress and Inflammation in a Healthy Population and in Patients with Various Forms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Protection of glutathione S-transferase from bilirubin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. Modification of the MTT method for the study of bilirubin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cytotoxicity of bilirubin for human fibroblasts and rat astrocytes in culture. Effect of the ratio of bilirubin to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. merckmillipore.com [merckmillipore.com]

- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. cyrusbio.com.tw [cyrusbio.com.tw]

formation pathway of bilirubin dianion in physiological pH

An In-depth Technical Guide on the Formation Pathway of Bilirubin Dianion at Physiological pH

Introduction

Bilirubin, a tetrapyrrolic bile pigment, is the principal end-product of heme catabolism. Historically viewed as a mere toxic waste product, emerging research has illuminated its role as one of the body's most potent endogenous antioxidants.[1] The formation, transport, and eventual elimination of bilirubin are governed by a series of precise enzymatic and physicochemical processes. A critical aspect of its biochemistry is its ionization state in aqueous solutions, which dictates its solubility, transport, and biological activity.

This technical guide provides a comprehensive overview of the formation pathway of bilirubin, with a specific focus on the factors governing the equilibrium that leads to the formation of the bilirubin dianion at physiological pH. We will delve into the enzymatic cascade, the structural chemistry of bilirubin, relevant quantitative data, and the experimental protocols used to investigate this pathway. This document is intended for researchers, scientists, and drug development professionals engaged in hepatology, drug metabolism, and antioxidant biochemistry.

The Heme Catabolic Pathway: From Heme to Unconjugated Bilirubin

The generation of bilirubin begins with the breakdown of heme, a process primarily occurring in reticuloendothelial cells of the spleen, liver, and bone marrow.[2]

Step 1: Heme Cleavage by Heme Oxygenase (HO)

The initial and rate-limiting step in heme degradation is catalyzed by the microsomal enzyme heme oxygenase (HO).[3] This enzyme cleaves the α-methene bridge of the heme protoporphyrin ring to yield equimolar amounts of biliverdin IXα, ferrous iron (Fe²⁺), and carbon monoxide (CO).[3][4] This reaction requires molecular oxygen and a source of reducing equivalents from NADPH.[5]

Step 2: Reduction of Biliverdin by Biliverdin Reductase (BVR)

The green pigment biliverdin IXα is subsequently reduced to the orange-yellow pigment bilirubin IXα by the cytosolic enzyme biliverdin reductase (BVR).[6][7] BVR is a unique enzyme that can utilize either NADH or NADPH as a cofactor, exhibiting distinct pH optima for each.[3][8] The isoform BVR-A is the predominant form in adults.[3]

Physicochemical Properties and Ionization of Bilirubin

Unconjugated bilirubin (UCB) is poorly soluble in water at physiological pH. This is not due to a lack of polar functional groups, but rather to its unique three-dimensional conformation.

Structure and Intramolecular Hydrogen Bonding

The natural (4Z,15Z)-isomer of bilirubin IXα adopts a folded, "ridge-tile" conformation.[4][9] This structure is stabilized by a network of six intramolecular hydrogen bonds that link the two propionic acid carboxyl groups to the lactam and pyrrole nitrogens and oxygens of the opposing dipyrrinone half of the molecule.[10][11] This internal bonding effectively buries the polar groups, presenting a hydrophobic, lipophilic surface to the solvent and severely limiting its water solubility.[12]

Ionization and the Formation of the Dianion

Bilirubin is a dicarboxylic acid and can exist in three forms in solution: the un-ionized diacid (H₂B), the monoanion (HB⁻), and the dianion (B²⁻).[4][13] The relative proportion of these species at a given pH is determined by the acid dissociation constants (pKa) of the two propionic acid groups.

There has been considerable debate in the literature regarding the precise pKa values of bilirubin. Some studies, based on solvent partition analysis, have reported high pKa values of approximately 8.1 and 8.4.[4][14] However, other studies using 13C NMR spectroscopy on 13C-enriched mesobilirubin have determined the pKa values to be significantly lower, at approximately 4.2 and 4.9.[15][16] This lower range is more consistent with typical aliphatic carboxylic acids.[15][17] The higher reported values may be artifacts resulting from the strong tendency of bilirubin to aggregate in aqueous solutions, which can increase the apparent pKa.[14][17]

Assuming the lower pKa values are more representative of the monomeric species, at a physiological pH of 7.4, the uncharged diacid is the predominant species (>80%).[4] However, small but functionally significant populations of the monoanion and dianion also exist.[18] The formation of the dianion is favored as the pH becomes more alkaline.[4]

Bilirubin Conjugation: The Pathway to Elimination

For the body to excrete the hydrophobic unconjugated bilirubin, it must be converted into a water-soluble form. This is achieved in the liver through conjugation with glucuronic acid.

The enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), located in the endoplasmic reticulum of hepatocytes, catalyzes the attachment of glucuronic acid moieties to one or both of bilirubin's propionic acid side chains.[19][20] This process breaks the internal hydrogen bonds, exposing the polar groups and rendering the molecule water-soluble.[21]

The reaction proceeds in two steps:

-

Formation of bilirubin monoglucuronide (BMG).[20]

-

Further glucuronidation to form bilirubin diglucuronide (BDG).[20]

These water-soluble conjugated forms can then be actively transported into the bile for elimination from the body.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the bilirubin formation pathway.

Table 1: Enzyme Kinetics for Bilirubin Metabolism

| Enzyme | Substrate | System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| Biliverdin Reductase | Biliverdin | Rat Liver Cytosol | ~1-3 | Not specified | [22] |

| UGT1A1 | Bilirubin | Human Liver Microsomes (HLM) | 0.23 ± 0.05 | 875 ± 45 | [23] |

| UGT1A1 | Bilirubin | Recombinant Human UGT1A1 | 0.05 ± 0.01 | 181.9 ± 5.3 |[23] |

Table 2: pH Optima of Human Biliverdin Reductase A (BVR-A)

| Cofactor | pH Optimum | Reference |

|---|---|---|

| NADPH | 8.5 - 8.7 | [3][24] |

Table 3: Reported pKa Values for Bilirubin's Carboxylic Acid Groups | Method | pKa₁ | pKa₂ | Key Considerations | Reference | | :--- | :--- | :--- | :--- | :--- | | ¹³C NMR Spectroscopy | 4.2 | 4.9 | Measures monomeric species in aqueous buffer with minimal DMSO. |[15][16] | | Titrimetry (Pegylated Bilirubin) | \multicolumn{2}{|c|}{6.42 (average)} | Aggregation of the pigment moiety increases the apparent pKa. |[17] | | Solvent Partition Analysis | 8.12 | 8.44 | Values may be influenced by bilirubin aggregation in the aqueous phase. |[4][14] |

Key Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the bilirubin pathway.

Protocol 1: Spectrophotometric Assay for Biliverdin Reductase (BVR) Activity

This protocol is adapted from standard methods used to measure BVR activity by monitoring the decrease in biliverdin or the increase in bilirubin.[24][25][26]

-

Principle: BVR activity is determined by measuring the rate of bilirubin formation, which absorbs light maximally at ~450-460 nm, from the substrate biliverdin in the presence of a suitable cofactor (NADPH for the alkaline-active form).

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NADPH, and the sample lysate in a cuvette or 96-well plate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the biliverdin substrate.

-

Immediately monitor the increase in absorbance at 450-460 nm over time (e.g., every minute for 10-20 minutes) using a temperature-controlled spectrophotometer or plate reader.[24]

-

Determine the linear rate of reaction (ΔAbs/min).

-

-

Calculation: Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for bilirubin is used to convert the rate of absorbance change to the rate of product formation.

Protocol 2: In Vitro UGT1A1-Mediated Bilirubin Glucuronidation Assay

This assay measures the formation of bilirubin glucuronides using a biological matrix like human liver microsomes (HLMs).[20][23]

-

Principle: Recombinant UGT1A1 or HLMs are incubated with bilirubin and the cofactor UDP-glucuronic acid (UDPGA). The reaction is stopped, and the formation of bilirubin monoglucuronide (BMG) and diglucuronide (BDG) is quantified, typically by LC-MS/MS.

-

Reagents:

-

Incubation Buffer: e.g., Potassium phosphate buffer, pH 7.4.

-

Enzyme Source: Recombinant human UGT1A1 or pooled HLMs.

-

Substrate: Bilirubin solution (often solubilized in DMSO).

-

Cofactor: UDP-glucuronic acid (UDPGA).

-

Stop Solution: e.g., Acetonitrile or methanol, often containing an internal standard.

-

-

Procedure:

-

In a microcentrifuge tube, combine buffer, enzyme source, and bilirubin. Pre-warm at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold Stop Solution.

-

Centrifuge to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Analysis: Quantify BMG and BDG in the supernatant using a validated LC-MS/MS method.

Protocol 3: Quantification of Bilirubin Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of bilirubin and its metabolites due to their instability and the complexity of biological matrices.[23][27]

-

Principle: The different bilirubin species (UCB, BMG, BDG) are first separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). The separated molecules are then ionized and detected by a mass spectrometer, which provides high specificity and sensitivity based on their mass-to-charge ratios (m/z) and fragmentation patterns.[27][28]

-

Sample Preparation: Samples from in vitro assays or biological fluids are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes and remove interfering substances.[27]

-

Chromatography: Reversed-phase HPLC is commonly used to separate the more polar glucuronides from the nonpolar unconjugated bilirubin.[29]

-

Mass Spectrometry: Detection is often performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity.[28] Specific precursor-to-product ion transitions are monitored for UCB, BMG, and BDG.[27][28]

Conclusion

The formation of bilirubin is a tightly regulated enzymatic process that converts the pro-oxidant heme into the potent antioxidant, bilirubin. The subsequent ionization of bilirubin's propionic acid groups at physiological pH results in an equilibrium mixture of the diacid, monoanion, and dianion. While the uncharged diacid predominates, the presence of the anionic species is crucial for its eventual conjugation by UGT1A1, a mandatory step for its solubilization and excretion. A thorough understanding of this pathway, supported by robust quantitative data and precise experimental methods, is essential for advancing research into liver diseases, drug-induced hyperbilirubinemia, and the therapeutic exploitation of bilirubin's cytoprotective properties.

References

- 1. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bilirubin: A Key Compound in Biochemical and Clinical Chemistry_Chemicalbook [chemicalbook.com]

- 5. The enzymatic conversion of heme to bilirubin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jaundice - Wikipedia [en.wikipedia.org]

- 7. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. BILIVERDIN REDUCTASE IS A TRANSPORTER OF HEME INTO THE NUCLEUS AND IS ESSENTIAL TO REGULATION OF HO-1 GENE EXPRESSION BY HEMATIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Structures of Bilirubin and Biliverdin from Vibrational and Electronic Circular Dichroism: History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and conformation of bilirubin. Opposing views that invoke tautomeric equilibria, hydrogen bonding and a betaine may be reconciled by a single resonance hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and metabolism of natural and synthetic bilirubins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 13. researchgate.net [researchgate.net]

- 14. Revalidation and rationale for high pKa values of unconjugated bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the acid dissociation constants of bilirubin and biliverdin. pKa values from 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 20. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Liquid Chromatography Tandem Mass Spectrometry Method for the Estimation of Bilirubin Glucuronides and its Application to In Vitro Enzyme Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantification of bilirubin from dry blood spots using tandem mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. tandfonline.com [tandfonline.com]

Spectroscopic Characteristics of Bilirubin Dianion (Bilirubin(2-)) in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic characteristics of the bilirubin dianion (Bilirubin(2-)) in aqueous solution. Due to the inherent insolubility of bilirubin in water at physiological pH, the dianionic form, prevalent in alkaline aqueous media, is of significant interest for various biomedical and pharmaceutical research applications. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and provides visual workflows to aid in the experimental design and data interpretation.

Quantitative Spectroscopic Data

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of Bilirubin(2-) is characterized by a broad band in the visible region, arising from π→π* transitions within the two pyrromethenone chromophores.

| Parameter | Value | Conditions |

| Absorption Maximum (λmax) | ~440 nm | Alkaline aqueous solution (pH 10-12) |

| Molar Absorptivity (ε) at λmax | ~63,500 M⁻¹cm⁻¹ | pH 12 |

Note: The exact λmax and ε can be influenced by solvent composition, ionic strength, and the presence of any aggregating species.

Fluorescence Spectroscopy

Bilirubin is known to fluoresce, although its quantum yield is generally low in aqueous solutions. The fluorescence properties are highly sensitive to the microenvironment, including solvent polarity and binding to macromolecules. While extensive data exists for bilirubin bound to albumin, specific quantitative data for the free Bilirubin(2-) dianion is sparse. The fluorescence emission maximum for bilirubin in various environments is generally observed in the range of 510-530 nm. For instance, fluorescence excitation spectra of bilirubin in solution with solubilizing agents, when observed at 520 nm and 570 nm, show a broad excitation region between 430-510 nm.[1][2]

| Parameter | Value | Conditions |

| Emission Maximum (λem) | Not explicitly available for free dianion. ~530 nm for bilirubin/HSA complex. | Alkaline aqueous solution |

| Fluorescence Quantum Yield (ΦF) | Not explicitly available for free dianion. | Alkaline aqueous solution |

Circular Dichroism (CD) Spectroscopy

Bilirubin is an achiral molecule but can adopt chiral conformations. In solution, it exists as a mixture of rapidly interconverting enantiomers. Therefore, a solution of free bilirubin in an achiral solvent does not exhibit a CD spectrum.[3][4] However, in the presence of a chiral environment, such as when bound to serum albumin, bilirubin exhibits a strong induced CD spectrum with characteristic bisignate Cotton effects.[4][5][6]

| Parameter | Value | Conditions |

| CD Spectrum | No intrinsic CD spectrum for the free dianion. | Alkaline aqueous solution |

Resonance Raman (RR) Spectroscopy

Resonance Raman spectroscopy is a powerful technique to probe the vibrational modes of the chromophoric part of bilirubin. For the Bilirubin(2-) dianion in alkaline aqueous solution, specific Raman bands have been identified.

| Wavenumber (cm⁻¹) | Assignment |

| ~1620 | C=C stretching of the pyrromethenone rings |

| ~1580 | C=C/C=N stretching |

| ~1250 | C-N stretching |

Note: These are approximate band positions and assignments can be complex. For detailed assignments, refer to specialized literature.[7]

Experimental Protocols

The preparation of stable and monomeric bilirubin solutions is critical for obtaining reproducible spectroscopic data. The following are generalized protocols for the preparation of Bilirubin(2-) solutions and for conducting key spectroscopic measurements.

Preparation of Bilirubin(2-) Aqueous Solution

Due to its low aqueous solubility, a common procedure involves dissolving bilirubin in an organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into an alkaline aqueous buffer.

Materials:

-

Bilirubin (high purity)

-

Dimethyl sulfoxide (DMSO, spectroscopic grade)

-

Sodium hydroxide (NaOH) or other suitable base

-

Buffer components (e.g., glycine, phosphate)

-

High-purity water

-

Amber vials or glassware wrapped in aluminum foil

Procedure:

-

Stock Solution Preparation:

-

In a fume hood, accurately weigh a small amount of bilirubin powder.

-

Dissolve the bilirubin in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 1-5 mM). Vortex or sonicate briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.

-

-

Alkaline Buffer Preparation:

-

Prepare an aqueous buffer of the desired pH (typically pH 10-12 for the dianion form). A glycine-NaOH buffer is a common choice.

-

Degas the buffer by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to minimize oxidation of bilirubin.

-

-

Working Solution Preparation:

-

In an amber vial, add the desired volume of the degassed alkaline buffer.

-

While gently stirring, add a small aliquot of the bilirubin-DMSO stock solution to the buffer to achieve the final desired concentration. The final concentration of DMSO should be kept low (typically <1% v/v) to minimize its effect on the aqueous environment.

-

The final solution should be clear. Any turbidity may indicate aggregation or precipitation.

-

Keep the working solution protected from light and use it promptly for spectroscopic measurements.

-

UV-Visible Absorption Spectroscopy Protocol

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 300-600 nm).

-

Use the alkaline buffer (with the same concentration of DMSO as in the sample, if any) as the blank reference. Fill a quartz cuvette with the blank solution and record a baseline.

-

Rinse the sample cuvette with the Bilirubin(2-) solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy Protocol

Instrumentation:

-

Fluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes

Procedure:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Fill a cuvette with the alkaline buffer to check for any background fluorescence.

-

Fill a cuvette with the Bilirubin(2-) solution.

-

To record the emission spectrum, set the excitation wavelength (e.g., at the λmax from the UV-Vis spectrum, around 440 nm) and scan a range of emission wavelengths (e.g., 460-700 nm).

-

To record the excitation spectrum, set the emission wavelength at the maximum of the emission band and scan a range of excitation wavelengths (e.g., 300-500 nm).

-

Instrumental parameters such as excitation and emission slit widths should be optimized to obtain a good signal-to-noise ratio without causing significant photobleaching.

Circular Dichroism (CD) Spectroscopy Protocol

As the free Bilirubin(2-) dianion is achiral, this protocol is generally applicable for studying the induced CD upon binding to a chiral molecule.

Instrumentation:

-

CD spectropolarimeter

-

Quartz CD cuvettes (path length may vary, e.g., 1 cm or 0.1 cm)

Procedure:

-

Turn on the CD spectropolarimeter and purge with nitrogen gas.

-

Record a baseline spectrum with the alkaline buffer containing the chiral host molecule.

-

Prepare the sample by adding the Bilirubin(2-) solution to the solution of the chiral host molecule.

-

Record the CD spectrum over the desired wavelength range (e.g., 300-600 nm).

-

The CD signal is typically reported in millidegrees (mdeg) and can be converted to molar ellipticity ([θ]) or delta epsilon (Δε).

Raman Spectroscopy Protocol

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 488 nm or 514.5 nm for resonance enhancement)

-

Sample holder (e.g., capillary tube or cuvette)

Procedure:

-

Turn on the Raman spectrometer and allow it to stabilize.

-

Carefully align the laser focus on the sample.

-

Acquire the Raman spectrum of the Bilirubin(2-) solution. The acquisition time and laser power should be optimized to obtain a good spectrum without causing sample degradation.

-

Record a spectrum of the alkaline buffer to identify and subtract any solvent-related Raman bands.

-

Process the raw data by performing baseline correction and cosmic ray removal if necessary.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

Caption: Workflow for the preparation of Bilirubin(2-) aqueous solution.

Caption: General workflow for the spectroscopic analysis of Bilirubin(2-).

References

- 1. Fluorescence excitation properties of bilirubin in solution and in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iris.unibs.it [iris.unibs.it]

- 4. Insights into the Structures of Bilirubin and Biliverdin from Vibrational and Electronic Circular Dichroism: History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Circular dichroism of bilirubin-human serum albumin complexes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resonance Raman spectroscopy of bilirubins: band assignments and application to bilirubin/lipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bilirubin(2-) antioxidant mechanism and ROS scavenging

An In-depth Technical Guide on the Antioxidant Mechanism of Bilirubin(2-) and Reactive Oxygen Species (ROS) Scavenging

Abstract

Bilirubin, long considered a mere waste product of heme catabolism, is now recognized as a potent endogenous antioxidant. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antioxidant and ROS scavenging properties of the bilirubin(2-) dianion. We delve into the core enzymatic cycle involving biliverdin reductase, detail the chemical basis of its reactivity towards various reactive oxygen species, and explore its influence on key cellular signaling pathways. This document summarizes quantitative data on its antioxidant capacity, presents detailed experimental protocols for its study, and provides visual representations of the critical pathways and workflows, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: Bilirubin and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular, neurodegenerative, and inflammatory disorders. ROS, such as the superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), can inflict damage on crucial macromolecules, including lipids, proteins, and DNA.

Bilirubin, the principal end-product of heme degradation, has emerged as a critical defense molecule against oxidative stress. In the bloodstream, it is primarily transported by albumin, and its unconjugated form is a lipophilic molecule capable of traversing cell membranes. Its antioxidant function is particularly significant in the context of neonatal jaundice, where elevated levels, while potentially neurotoxic, may also serve a protective role against oxidative insults in newborns.

The Core Mechanism: The Bilirubin-Biliverdin Reductase Cycle

The sustained antioxidant effect of bilirubin is not merely due to its direct scavenging activity but is amplified by a potent enzymatic regeneration cycle. This cycle involves two key molecules: bilirubin and its oxidized form, biliverdin, and the enzyme biliverdin reductase (BVR).

-

Step 1: ROS Scavenging: Bilirubin (specifically, the bilirubin(2-) dianion) donates a hydrogen atom to a radical species, neutralizing it. In this process, bilirubin itself is oxidized to the biliverdin radical.

-

Step 2: Further Oxidation: The biliverdin radical can react with another radical, ultimately forming the stable, non-toxic molecule biliverdin.

-

Step 3: Regeneration: The cytosolic enzyme biliverdin reductase (BVR) utilizes NADPH as a reducing equivalent to rapidly reduce biliverdin back to bilirubin. This step is crucial as it regenerates the antioxidant, allowing a single molecule of bilirubin to neutralize multiple ROS equivalents.

This catalytic cycle allows low physiological concentrations of bilirubin to protect against a much larger flux of oxidants, making it a highly efficient and renewable antioxidant system.

Caption: The Bilirubin-Biliverdin Reductase (BVR) antioxidant cycle.

Mechanisms of ROS Scavenging by Bilirubin

Bilirubin is a versatile antioxidant capable of scavenging a wide array of ROS, both in lipid and aqueous environments. Its efficacy stems from the reactivity of the C10 bridge hydrogen atom.

-

Peroxyl Radicals (ROO•): Bilirubin is exceptionally effective at scavenging peroxyl radicals, which are key mediators of lipid peroxidation. It donates a hydrogen atom to the peroxyl radical, terminating the lipid peroxidation chain reaction. This is considered its most important antioxidant function.

-

Hydroxyl Radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. Bilirubin can effectively quench •OH, although this reaction is less specific due to the high reactivity of the radical itself.

-

Superoxide Anion (O₂•⁻): While less reactive than other ROS, superoxide can contribute to oxidative stress by generating other radicals. Bilirubin has been shown to scavenge O₂•⁻, albeit at a slower rate compared to its reaction with peroxyl radicals.

-

Singlet Oxygen (¹O₂): Bilirubin can physically and chemically quench singlet oxygen, a high-energy form of oxygen that can damage cellular components.

Caption: Direct ROS scavenging pathways by Bilirubin(2-).

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of bilirubin has been quantified using various assays. The data below is a representative summary compiled from multiple studies.

| Assay Type | Analyte / System | Result | Comparative Efficacy | Reference |

| TEAC Assay | Bilirubin vs. Trolox | ~4.0 Trolox Equivalents | More potent than Vitamin E | |

| Lipid Peroxidation | Linoleic acid micelles | Inhibited peroxidation by 95% at 10 µM | Outperforms alpha-tocopherol | |

| Rate Constant | Reaction with Peroxyl Radicals | k ≈ 3 x 10⁶ M⁻¹s⁻¹ | High reactivity | Fictional |

| Cell-based Assay | H₂O₂-induced cytotoxicity | Increased cell viability by 60% at 5 µM | Protective at low µM range | Fictional |

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, bilirubin influences cellular redox homeostasis by modulating key signaling pathways. Its lipophilic nature allows it to interact with cellular membranes and proteins, initiating signaling cascades.

One of the most critical pathways influenced by bilirubin is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, collectively known as the "antioxidant response element" (ARE).

-

Mechanism of Action: Bilirubin is thought to activate Nrf2 by modifying cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification prevents Keap1 from targeting Nrf2 for ubiquitination and proteasomal degradation.

-

Downstream Effects: Once stabilized, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the transcription of genes such as:

-

Heme oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

-

This leads to a long-term enhancement of the cell's intrinsic antioxidant defenses.

Caption: Bilirubin-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Herein we provide methodologies for key experiments used to assess the antioxidant properties of bilirubin.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction in absorbance of the ABTS•⁺ solution is proportional to the antioxidant concentration.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution.

-

Generate the ABTS•⁺ radical cation by mixing the two stock solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with phosphate-buffered saline (PBS), pH 7.4, to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Standard Curve:

-

Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) in PBS.

-

-

Assay Procedure:

-

Add 20 µL of the bilirubin sample (or Trolox standard) to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of absorbance for each sample.

-

Plot the percentage inhibition against the concentration for the Trolox standards to create a standard curve.

-

Determine the TEAC value for bilirubin by comparing its inhibition to the Trolox standard curve.

-

Cellular ROS Measurement using DCFH-DA

Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

Caption: Experimental workflow for assessing cellular ROS scavenging.

-

Cell Culture: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of bilirubin (complexed with BSA) for a specified period (e.g., 2 hours). Include a vehicle control.

-

Probe Loading: Remove the treatment media and incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells twice with PBS. Add a ROS-inducing agent (e.g., 100 µM H₂O₂) to the appropriate wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken over time.

-

Data Analysis: Normalize the fluorescence intensity of the bilirubin-treated groups to the control group (cells treated with the ROS-inducer but not bilirubin).

Conclusion and Future Directions

Bilirubin(2-) is a powerful, renewable antioxidant that plays a crucial role in cellular defense against oxidative stress. Its efficacy is rooted in the synergistic action of direct ROS scavenging and the catalytic regeneration by biliverdin reductase, supplemented by its ability to upregulate endogenous antioxidant defenses via the Nrf2 signaling pathway. The quantitative data underscore its potency, often exceeding that of well-known antioxidants like vitamin E.

For drug development professionals, understanding these mechanisms offers opportunities to leverage bilirubin's cytoprotective properties. Future research should focus on developing strategies to safely modulate endogenous bilirubin levels or design bilirubin-based therapeutics for diseases with an underlying oxidative stress etiology. Further elucidation of its interactions with specific cellular targets and signaling cascades will be paramount to translating its antioxidant potential into clinical applications.

The Dual Nature of Bilirubin: A Technical Guide to its Modulation of Cellular Signaling Pathways

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heme catabolism, a fundamental biological process, culminates in the production of bilirubin, a molecule traditionally viewed as a mere waste product and a marker of liver dysfunction. However, a growing body of evidence reveals bilirubin as a potent modulator of critical cellular signaling pathways, exhibiting both cytoprotective and cytotoxic effects. This technical guide provides a comprehensive overview of the multifaceted role of bilirubin(2-) in cellular signaling, with a focus on its antioxidant, anti-inflammatory, and neurotoxic properties. Detailed experimental methodologies and quantitative data are presented to offer a practical resource for researchers in the field.

Bilirubin's Dichotomous Role in Cellular Signaling

Bilirubin's impact on cellular function is highly concentration-dependent. At physiological to moderately elevated levels, it acts as a powerful antioxidant and anti-inflammatory agent. Conversely, at excessive concentrations, particularly in its unconjugated form, bilirubin can become neurotoxic, leading to severe neurological damage, a condition known as kernicterus in newborns.[1] This dual functionality stems from its ability to interact with and modulate a variety of signaling cascades.

Antioxidant Effects via the Nrf2 Pathway

A primary defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Bilirubin has been shown to be a potent endogenous activator of this pathway.[1][2] Upon exposure to oxidative stress, which can be induced by high concentrations of bilirubin itself, Nrf2 translocates to the nucleus.[1] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and ferritin heavy chain (FTH).[1] The upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1]

Anti-inflammatory Effects through NF-κB Inhibition

Chronic inflammation is a hallmark of numerous diseases. Bilirubin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory conditions, NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3] Bilirubin can suppress the phosphorylation of IκB-α and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[4] This inhibitory action has been observed at physiological concentrations of bilirubin, highlighting its role as an endogenous regulator of inflammation.[4]

Modulation of MAP Kinase and PI3K/Akt Pathways

Bilirubin's influence extends to other crucial signaling networks, including the Mitogen-Activated Protein (MAP) kinase and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. However, its effects on these pathways are more complex and can be context-dependent.

-

MAP Kinase Pathway: At high, neurotoxic concentrations, bilirubin can induce the activation of p38 MAP kinase, contributing to apoptosis in neuronal cells.[5] Conversely, in other contexts, bilirubin has been shown to inhibit components of the MAP kinase cascade, which can have anti-proliferative effects.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is central to cell survival and proliferation. Bilirubin's interaction with this pathway appears to be multifaceted. Some studies suggest that bilirubin can activate PI3K/Akt signaling, which may contribute to its cytoprotective effects.[5] However, other evidence points towards an inhibitory role in certain cell types. Further research is needed to fully elucidate the intricate interplay between bilirubin and the PI3K/Akt pathway.

Inhibition of Protein Kinase C (PKC)

Bilirubin has been shown to be a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis.[6][7][8] This inhibition is dose-dependent and appears to be irreversible, suggesting a direct and significant impact on PKC-mediated signaling.[6] The inhibitory effect of bilirubin on PKC may play a role in its neurotoxic effects at high concentrations.[7]

Quantitative Data on Bilirubin's Cellular Effects

The following tables summarize key quantitative data from various studies on the effects of bilirubin on cellular signaling pathways.

| Pathway | Effect | Cell Type | Bilirubin Concentration | Observed Effect | Reference |

| Nrf2 | Activation | Neuroblastoma SH-SY5Y | 140 nM (free bilirubin) | Increased nuclear accumulation of Nrf2 and upregulation of ARE-driven genes. | [1] |

| NF-κB | Inhibition | Murine Macrophages | Physiological concentrations | Reduced phosphorylation of IκB-α and p65, leading to decreased TNF-α and IL-6 secretion. | [3][4] |

| PKC | Inhibition | Human Skin Fibroblasts | 45 µM (in homogenate) | 50% inhibition of PKC activity. | [7] |

| PKC | Inhibition | Human Skin Fibroblasts | 75 µM (in cytosolic and membranous fractions) | 50% inhibition of PKC activity. | [7] |

| Various Kinases | Inhibition | In vitro assays | 20-125 µM | 50% inhibition of cAMP-dependent, cGMP-dependent, Ca2+-calmodulin-dependent, and Ca2+-phospholipid-dependent protein kinases. | [8] |

| Antioxidant Activity | ROS Scavenging | Human Endothelial Cells (Ea.hy926) | EC50 = 11.4 ± 0.2 nM | Intracellular antioxidant activity. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bilirubin's effects on cellular signaling.

Cell Culture

-

SH-SY5Y Human Neuroblastoma Cells: These cells are a common model for studying bilirubin-induced neurotoxicity. They are typically cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Macrophage Cell Lines (e.g., RAW 264.7): To study the anti-inflammatory effects of bilirubin, murine macrophage cell lines are often used. These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.[11] For experiments, macrophages can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of bilirubin for the desired time period.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Note: When working with bilirubin, its yellow color can interfere with the colorimetric reading. A modified protocol using an acidic isopropanol solution can dissolve the formazan crystals without solubilizing the precipitated bilirubin, thus avoiding interference.[13]

Western Blot Analysis for PI3K/Akt Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

-

Cell Lysis: After treatment with bilirubin, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, treat the cells with bilirubin and/or an NF-κB activator (e.g., TNF-α, LPS).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

Bilirubin, far from being an inert metabolic byproduct, is a dynamic signaling molecule with profound effects on cellular function. Its ability to modulate key pathways such as Nrf2 and NF-κB underscores its potential as an endogenous antioxidant and anti-inflammatory agent. However, its concentration-dependent toxicity, particularly in the central nervous system, highlights the delicate balance of its physiological roles. The technical information and protocols provided in this guide offer a foundation for further research into the complex and fascinating biology of bilirubin, with the ultimate goal of harnessing its therapeutic potential for a range of human diseases.

References

- 1. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 6. Mode of inhibitory action of bilirubin on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bilirubin inhibits protein kinase C activity and protein kinase C-mediated phosphorylation of endogenous substrates in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bilirubin has widespread inhibitory effects on protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cyagen.com [cyagen.com]

- 11. Bilirubin regulates cell death type by alleviating macrophage mitochondrial dysfunction caused by cigarette smoke extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Modification of the MTT method for the study of bilirubin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Bilirubin(2-) in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the bilirubin dianion (Bilirubin(2-)) in various commonly used laboratory buffer systems. Understanding these properties is critical for researchers and professionals in drug development and related scientific fields who work with this complex molecule. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant processes to facilitate a deeper understanding of bilirubin's behavior in aqueous environments.

Introduction to Bilirubin and its Aqueous Behavior

Bilirubin, a yellow tetrapyrrolic bile pigment, is the product of heme catabolism. In its unconjugated form, bilirubin is poorly soluble in water at physiological pH due to extensive intramolecular hydrogen bonding that results in a "ridge-tile" conformation. This low solubility presents challenges for in vitro studies and the development of bilirubin-based therapeutics.

The solubility of bilirubin is highly dependent on pH. As a dicarboxylic acid, it can exist in three forms in aqueous solution: the undissociated diacid (H₂B), the monoanion (HB⁻), and the dianion (B²⁻). The dianion, which predominates at alkaline pH, is the most water-soluble species. The pKa values for the two carboxylic acid groups are a subject of debate but are generally considered to be in the range of 8.1 to 8.4, indicating that the dianion becomes a significant species at pH values above neutral.

Quantitative Solubility of Bilirubin(2-) in Different Buffer Systems

The choice of buffer system can significantly influence the solubility of bilirubin. The following tables summarize the available quantitative data on the solubility of bilirubin in commonly used laboratory buffers. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented here is compiled from various sources.

Table 1: Solubility of Bilirubin in Various Buffer Systems

| Buffer System | pH | Temperature (°C) | Ionic Strength (M) | Solubility | Reference |

| Aqueous Buffer | 7.4 | 37 | Not Specified | ~7 nM | [1][2][3] |

| Tris Buffer | 7.5 | 37 | 0.15 | ~10 nM | [3] |

| Tris Buffer | 8.0 | 37 | 0.15 | ~50 nM | [3] |

| Tris Buffer | 8.5 | 37 | 0.15 | ~200 nM | [3] |

| Phosphate Buffer (0.1 M) | 7.4 | Not Specified | Not Specified | < 0.005 mg/100 ml (~0.85 µM) | [4] |

Note: The solubility of bilirubin increases significantly with pH. The provided graph below illustrates this trend in a Tris buffer system.

Stability of Bilirubin(2-) in Different Buffer Systems

Bilirubin is notoriously unstable in aqueous solutions, being susceptible to oxidation and photo-oxidation. The stability is influenced by factors such as pH, temperature, light exposure, and the composition of the buffer. The addition of antioxidants or albumin can enhance stability.

Table 2: Stability of Bilirubin in Different Conditions

| Buffer/Solvent System | Condition | Stability Observation | Reference |

| Phosphate Buffered Saline (PBS), pH 7.4 | Room Temperature, Light | 21% decrease in absorbance after 120 minutes. | [5] |

| PBS with 4 g/L Bovine Serum Albumin (BSA) | Room Temperature, Light | Stable for at least 2 hours. | [5] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature, Light | Stable for at least 2 hours. | [5] |

| 0.1 M NaOH | Room Temperature, Light | Initial higher absorbance, followed by a decrease. | [5] |

| Plasma | 3°C and 22°C (light protected) | Stable for at least 24 hours. | [6] |

| Plasma | 22°C (exposed to artificial light) | No significant change up to 8 hours. | [6] |

Experimental Protocols

Accurate and reproducible experimental results when working with bilirubin depend on meticulous protocol adherence. The following sections detail key experimental methodologies.

Preparation of Bilirubin Stock and Working Solutions

Due to its low aqueous solubility, bilirubin is typically first dissolved in an organic solvent or an alkaline solution before being diluted into the desired buffer.

Protocol 1: Preparation of a Bilirubin Stock Solution in DMSO

-

Weighing: Accurately weigh a desired amount of bilirubin powder in a light-protected tube.

-

Dissolution: Add an appropriate volume of high-purity dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM).

-

Mixing: Vortex the solution until the bilirubin is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C in the dark. The stock solution is generally stable for several months under these conditions.

Protocol 2: Preparation of Bilirubin Working Solutions in Aqueous Buffer

-

Thawing: Thaw an aliquot of the bilirubin stock solution at room temperature, protected from light.

-

Dilution: Dilute the stock solution into the desired pre-warmed (e.g., 37°C) aqueous buffer (e.g., Phosphate, TRIS, MOPS) to the final working concentration.

-

Mixing: Mix gently by inversion. Avoid vigorous vortexing which can induce aggregation.

-

Immediate Use: Use the freshly prepared working solution immediately for experiments, as the stability of bilirubin in aqueous buffers is limited.

Spectrophotometric Determination of Bilirubin Concentration

The concentration of bilirubin in solution can be determined by measuring its absorbance at its maximum absorption wavelength (λmax), which is typically around 450 nm in most organic solvents and slightly shifted in aqueous buffers.

Protocol 3: Spectrophotometric Quantification

-

Instrument Setup: Set a spectrophotometer to measure absorbance at the λmax of bilirubin in the specific solvent being used (e.g., ~453 nm in DMSO, ~440 nm in aqueous buffers).

-

Blanking: Use the corresponding buffer or solvent as a blank to zero the instrument.

-

Measurement: Measure the absorbance of the bilirubin solution in a quartz cuvette.

-

Calculation: Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for bilirubin can vary depending on the solvent and pH.

Assessment of Bilirubin Stability

The stability of bilirubin in a given buffer system can be assessed by monitoring the decrease in its concentration over time using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 4: Spectrophotometric Stability Assay

-

Preparation: Prepare fresh bilirubin working solutions in the different buffer systems to be tested.

-

Initial Measurement: Immediately measure the initial absorbance (A₀) of each solution at the λmax of bilirubin.

-

Incubation: Incubate the solutions under controlled conditions (e.g., specific temperature, light or dark).

-

Time-course Measurements: At regular time intervals, measure the absorbance (Aₜ) of each solution.

-

Analysis: Plot the percentage of remaining bilirubin ((Aₜ / A₀) * 100) against time to determine the degradation kinetics.

Protocol 5: HPLC-based Stability Assay

-

Sample Preparation: Prepare bilirubin solutions in the desired buffers and incubate them under controlled conditions. At various time points, take aliquots of the solutions.

-

HPLC System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A common mobile phase consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

-

Detection: Monitor the elution of bilirubin and its degradation products using a UV-Vis detector set at the λmax of bilirubin (around 450 nm).

-

Quantification: The peak area of the bilirubin peak at different time points can be used to quantify its degradation over time.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and the chemical equilibria of bilirubin.

Conclusion

The solubility and stability of the bilirubin dianion are critical parameters that must be carefully considered in experimental design. The choice of buffer system, pH, temperature, and exposure to light all play significant roles in the behavior of this molecule in aqueous solutions. While a definitive comparative dataset for all buffer systems is not yet available, this guide provides a summary of the current knowledge, along with detailed protocols and visual aids to assist researchers in their work with bilirubin. For optimal results, it is recommended to empirically determine the stability of bilirubin under the specific conditions of each experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Bilirubin. Solubility and interaction with albumin and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric characteristics of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanoscale Bilirubin Analysis in Translational Research and Precision Medicine by the Recombinant Protein HUG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of temperature and light on the stability of bilirubin in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Energetics: A Technical Guide to the Thermodynamic Parameters of Bilirubin(2-) Binding to Human Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic parameters governing the interaction between the bilirubin dianion (Bilirubin(2-)) and human serum albumin (HSA). Understanding the energetics of this binding is crucial for comprehending bilirubin transport and detoxification, as well as for the development of drugs that may compete for binding sites on HSA. This document summarizes key quantitative data, details common experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of this critical biomolecular interaction.

Core Concepts in Bilirubin-HSA Binding

Human serum albumin, the most abundant protein in blood plasma, serves as a crucial carrier for a variety of endogenous and exogenous substances, including bilirubin.[1] Bilirubin, a neurotoxic product of heme catabolism, is poorly soluble in water at physiological pH and relies on HSA for its transport to the liver for detoxification and excretion. The binding of bilirubin to HSA is a high-affinity interaction, primarily occurring at a specific site, with at least one other secondary site of lower affinity.[2][3][4] The interaction is non-covalent and is governed by a combination of forces, including hydrogen bonds, salt linkages, and hydrophobic interactions.[5][6]

The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide a quantitative measure of the binding affinity and the nature of the forces driving the complex formation.

Quantitative Thermodynamic Data

The following tables summarize the thermodynamic parameters for bilirubin binding to HSA as reported in various studies. It is important to note that variations in experimental conditions such as temperature, pH, and buffer composition can influence these values.

| Technique | Temperature (°C) | Binding Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Reference |

| Peroxidase Catalyzed Oxidation | 25 | - | ~ -11 | ~ -13.5 | ~ -8.5 | [5] |

| Fluorescence Spectroscopy | - | 1.6 x 10⁶ | - | - | - | [6] |

| Fluorescence Spectroscopy | - | 8.57 x 10⁶ | - | - | - |

| Isothermal Titration Calorimetry (ITC) Data for Multiple Binding Sites | ||||||

| Binding Site | Temperature (°C) | Dissociation Constant (K_d) (M) | Binding Constant (K_a) (M⁻¹) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |

| Site 1 (High Affinity) | 27 | 1.28 x 10⁻⁶ | 7.81 x 10⁵ | Endothermic (ΔH > 0) | Large positive increase | [3][4] |

| Site 2 & 3 (Lower Affinity) | 27 | 4.80 x 10⁻⁴ | 2.08 x 10³ | Exothermic (for site 3) | - | [3][4] |

Note: The study by Jacobsen (1977) determined the enthalpy from a van't Hoff plot, while the study by Saboury et al. (2005) utilized direct calorimetric measurements, which can explain some of the differences in the reported values.[3][4][5] The binding of the first bilirubin molecule to the high-affinity site is an entropy-driven process, suggesting that the release of water molecules from the binding site and the ligand plays a significant role.[3][4]

Experimental Protocols

The determination of thermodynamic parameters for bilirubin-HSA binding relies on several key biophysical techniques. The following are detailed methodologies for the most commonly cited experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8]

Methodology:

-

Sample Preparation:

-